N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine

Medicinal chemistry Pharmacophore design nAChR ligand optimization

N-Ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine (CAS 1352524-63-0) is a heterocyclic amine belonging to the pyrrolidinylpyridine class, a structural family that includes nicotine and its synthetic analogs widely explored for nicotinic acetylcholine receptor (nAChR) modulation. The compound features a pyridine core substituted with a 1-methylpyrrolidin-2-yl group at the 5-position and an N-ethylamino group at the 2-position, yielding a molecular formula of C12H19N3 and a molecular weight of 205.30 g/mol.

Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
Cat. No. B11803251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine
Molecular FormulaC12H19N3
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCCNC1=NC=C(C=C1)C2CCCN2C
InChIInChI=1S/C12H19N3/c1-3-13-12-7-6-10(9-14-12)11-5-4-8-15(11)2/h6-7,9,11H,3-5,8H2,1-2H3,(H,13,14)
InChIKeyAIVCGSKEACPYBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine (CAS 1352524-63-0): Structural Classification and Physicochemical Baseline for Procurement Evaluation


N-Ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine (CAS 1352524-63-0) is a heterocyclic amine belonging to the pyrrolidinylpyridine class, a structural family that includes nicotine and its synthetic analogs widely explored for nicotinic acetylcholine receptor (nAChR) modulation [1]. The compound features a pyridine core substituted with a 1-methylpyrrolidin-2-yl group at the 5-position and an N-ethylamino group at the 2-position, yielding a molecular formula of C12H19N3 and a molecular weight of 205.30 g/mol . It is commercially available as a research chemical with certified purity of ≥97% (typically 97–98%) . This compound occupies a distinct structural niche: the N-ethyl secondary amine at the pyridine 2-position confers intermediate lipophilicity and hydrogen-bond donor capacity between its primary amine (6-aminonicotine) and tertiary amine (N,N-dimethyl) analogs, which has direct implications for receptor pharmacophore compatibility, metabolic stability, and downstream synthetic derivatization potential.

Why N-Ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine Cannot Be Interchanged with 6-Aminonicotine or N,N-Dimethyl Analogs in Medicinal Chemistry Programs


The pyrrolidinylpyridine scaffold is exquisitely sensitive to amine substitution at the pyridine 2-position, a structural variable that governs hydrogen-bond donor/acceptor count (HBD/HBA), basicity (pKa of the pyridylamine), lipophilicity (cLogP), and metabolic vulnerability to N-dealkylation [1]. The target compound occupies a unique middle ground: as a secondary N-ethylamine, it possesses exactly one HBD (vs. two for the primary amine 6-aminonicotine and zero for the N,N-dimethyl tertiary amine analog), translating to a cLogP of approximately 1.8–2.0 (vs. ~1.3 for the primary amine and ~2.3 for the dimethyl analog) . N-Alkylation of nicotine-class compounds is known to convert pharmacological phenotype from agonist to antagonist at α4β2* nAChR subtypes and to alter blood-brain barrier choline transporter substrate recognition [2]. Consequently, substitution of the N-ethyl compound with its primary amine or dimethyl congeners will alter both pharmacodynamic target engagement and pharmacokinetic disposition, rendering simple interchange scientifically invalid in any program where receptor subtype selectivity, CNS penetration, or metabolic stability are decision-relevant parameters.

Quantitative Differentiation Evidence for N-Ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine vs. Its Closest Structural Analogs


Hydrogen-Bond Donor Count: N-Ethyl vs. Primary Amine vs. N,N-Dimethyl at the Pyridine 2-Position

The target compound bears a secondary N-ethylamino group at the pyridine 2-position, yielding exactly one hydrogen-bond donor (HBD), compared to two HBDs for the primary amine comparator 5-(1-methylpyrrolidin-2-yl)pyridin-2-amine (6-aminonicotine, CAS 22790-82-5) and zero HBDs for the tertiary amine comparator N,N-dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine (CAS 1352482-91-7) . This intermediate HBD count is pharmacologically significant: structure-activity relationship (SAR) studies on pyridylamine nAChR ligands demonstrate that the presence and nature of the amine proton directly affect receptor subtype selectivity, with secondary amines occupying a distinct binding pose relative to primary amines at the α4β2 orthosteric site [1].

Medicinal chemistry Pharmacophore design nAChR ligand optimization

Estimated Lipophilicity (cLogP) and CNS Multiparameter Optimization (MPO) Score Differentiation

The N-ethyl substitution increases calculated lipophilicity by approximately 0.5–0.7 log units relative to the unsubstituted primary amine analog 6-aminonicotine (cLogP ~1.30) , yielding an estimated cLogP of 1.8–2.0 for the target compound, while the N,N-dimethyl analog is predicted at cLogP ~2.3 . Within the CNS MPO framework, cLogP between 1 and 3 is considered optimal for brain penetration; the target compound's predicted value places it within the favorable window while avoiding the elevated metabolic clearance risk associated with cLogP >3 [1]. The N-ethyl compound also retains a topological polar surface area (TPSA) of approximately 28 Ų, well below the 60–70 Ų threshold for passive BBB permeation, comparable to both comparator analogs.

CNS drug design Lipophilicity optimization Blood-brain barrier permeability

N-Alkylation Status and Predicted Metabolic Stability: N-Ethyl vs. N-Methyl vs. Primary Amine at the Pyridine 2-Amino Position

The N-ethyl group on the pyridine 2-amine is a key determinant of oxidative metabolic stability. In the broader nicotine analog literature, N-alkyl substituent size on the pyridylamine nitrogen modulates susceptibility to cytochrome P450-mediated N-dealkylation, with N-ethyl groups generally showing intermediate metabolic stability between N-methyl (faster dealkylation) and N-isopropyl/N-cyclopropyl (slower) [1]. The primary amine analog 6-aminonicotine lacks this N-alkyl group entirely and is subject to different metabolic pathways including direct N-oxidation and conjugation [2]. The specific N-ethyl substitution in the target compound therefore presents a distinct metabolic profile that cannot be replicated by the primary amine or dimethyl analogs, which is critical for programs where metabolite identity and clearance rate are decision-relevant.

Metabolic stability N-dealkylation Cytochrome P450

nAChR Subtype Selectivity: Positional and Substitution Effects of the Pyridine 2-Amino Group vs. Nicotine and 6-Aminonicotine

The target compound differs from nicotine (CAS 54-11-5) in three critical structural features: (i) pyrrolidine attachment at the pyridine 5-position rather than the 3-position, (ii) presence of a 2-amino substituent absent in nicotine, and (iii) N-ethylation of that amine. Literature on pyridylamine nAChR ligands demonstrates that the 5-pyrrolidinyl-2-aminopyridine scaffold (as in 6-aminonicotine) engages the α4β2 nAChR orthosteric site differently than nicotine, consistent with an altered binding orientation [1]. The 6-hydroxy analog (6-hydroxynicotine, 5-(1-methylpyrrolidin-2-yl)pyridin-2-ol) binds α4β2 nAChR with a Ki of 1,070 nM [2], while a closely related pyridin-3-yl ether analog with an N-ethylamino group (CHEMBL84537) achieves a Ki of 3.70 nM at the same receptor subtype [3]. Although no binding data are reported for the target compound itself, these structurally adjacent data points indicate that the combination of 5-pyrrolidinyl attachment with an N-alkylamino group at the 2-position can support nanomolar nAChR affinity.

Nicotinic acetylcholine receptor α4β2 selectivity Receptor binding

Commercial Availability and Purity Benchmarking: N-Ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine vs. Analogs

The target compound is supplied at ≥97% purity (typically 97–98% per certificate of analysis) by multiple independent vendors including Chemenu (Catalog CM495980, 97%) and MolCore (Catalog MC663624, NLT 98%) . This purity specification is comparable to its N,N-dimethyl analog (CAS 1352482-91-7, 98%) and superior to the typical 95% specification of 6-aminonicotine (CAS 22790-82-5, 95% per AKSci and CymitQuimica) . The target compound is priced at approximately $735/g (Chemenu, 2023 pricing), reflecting its status as a specialty research intermediate with limited commercial competition [1]. Procurement from ISO-certified suppliers ensures batch-to-batch consistency for reproducible structure-activity relationship studies.

Chemical procurement Research chemical sourcing Purity specification

Synthetic Derivatization Versatility: Mono-N-Ethyl Secondary Amine as a Privileged Handle for Downstream Chemistry

The target compound's mono-N-ethyl secondary amine at the pyridine 2-position offers a unique balance of reactivity for downstream derivatization: it can undergo (i) reductive amination with aldehydes/ketones to install diverse N-alkyl groups, (ii) acylation/sulfonylation to generate amides or sulfonamides, (iii) urea/thiourea formation with isocyanates/isothiocyanates, and (iv) direct alkylation to form quaternary ammonium salts [1]. In contrast, the primary amine comparator 6-aminonicotine can undergo bis-functionalization (potentially problematic for selectivity), while the N,N-dimethyl tertiary amine analog is effectively capped and cannot be further elaborated without dealkylation. This makes the target compound the preferred scaffold for systematic SAR exploration where the pyridine 2-amino substituent is the variable being optimized.

Synthetic chemistry Late-stage functionalization Chemical probe design

Recommended Application Scenarios for N-Ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine Based on Quantitative Differentiation Evidence


Scaffold for Systematic nAChR Subtype-Selectivity SAR Campaigns Targeting the Pyridine 2-Amino Substituent

The target compound's mono-N-ethyl secondary amine and 5-pyrrolidinyl attachment define an underexplored region of the pyridylamine nAChR pharmacophore. As established in Section 3, adjacent analogs span a >250-fold affinity range at α4β2 nAChR (Ki 3.70–1,070 nM), and the intermediate HBD count (HBD=1) and cLogP (~1.8–2.0) of the target compound are predicted to support both target engagement and CNS penetration [1]. A discovery program can use this compound as a parent scaffold, derivatizing the N-ethyl secondary amine via the four accessible reaction pathways (alkylation, acylation, sulfonylation, urea formation) to generate focused chemical libraries exploring the pyridine 2-position SAR, while maintaining the favorable 5-pyrrolidinyl attachment geometry constant .

Reference Compound for Metabolic Stability Profiling of N-Alkyl Pyridylamine Series

The N-ethyl substitution provides a critical comparison point for metabolic stability studies within a matched molecular pair series (N-H → N-CH3 → N-CH2CH3 → N(CH3)2). As discussed in Section 3, class-level SAR indicates that N-alkyl size on the pyridylamine nitrogen modulates CYP-mediated N-dealkylation rates [1]. Procurement of the target compound alongside its primary amine (6-aminonicotine, CAS 22790-82-5) and N,N-dimethyl (CAS 1352482-91-7) analogs enables a systematic in vitro microsomal or hepatocyte stability comparison that directly informs which substitution pattern provides the optimal balance of potency and metabolic half-life for a given therapeutic indication.

Synthetic Intermediate for CNS-Targeted Chemical Probes Requiring Balanced Lipophilicity

With an estimated cLogP of 1.8–2.0 and TPSA of ~28 Ų, the target compound resides within the optimal CNS MPO space for blood-brain barrier penetration while maintaining sufficient aqueous solubility for in vitro assay compatibility [1]. This balanced profile, combined with its commercial availability at ≥97% purity from ISO-certified suppliers , makes it a practical starting material for constructing CNS-targeted chemical probes (e.g., for PET tracer development, photoaffinity labeling, or PROTAC design) where excessive lipophilicity would compromise solubility and assay performance but insufficient lipophilicity would preclude brain exposure.

Comparator Compound for Target Engagement Studies Distinguishing nAChR Orthosteric vs. Allosteric Binding Modes

The structural divergence of the target compound from nicotine (3-pyrrolidinyl attachment, no 2-amino group) and from 6-aminonicotine (5-pyrrolidinyl, primary amine) makes it a valuable comparator for biophysical studies (e.g., cryo-EM, X-ray crystallography, or SPR) designed to map how pyridine substitution pattern and amine N-alkylation status alter binding pose within the nAChR orthosteric site [1]. As noted in Section 3, the 6-hydroxy analog binds α4β2 with micromolar affinity (Ki 1,070 nM) while the ether-linked N-ethylamino analog achieves nanomolar affinity (Ki 3.70 nM), suggesting that the target compound's specific substitution combination may support an intermediate binding mode of significant mechanistic interest .

Quote Request

Request a Quote for N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.